molecular formula C22H46O B11955891 3-Ethyl-3-eicosanol CAS No. 95287-47-1

3-Ethyl-3-eicosanol

Cat. No.: B11955891
CAS No.: 95287-47-1
M. Wt: 326.6 g/mol
InChI Key: ZKYVINLQIWFWEM-UHFFFAOYSA-N
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Description

3-Ethyl-3-eicosanol is an organic compound with the molecular formula C22H46O It is a long-chain alcohol, specifically a derivative of eicosanol, characterized by the presence of an ethyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-eicosanol typically involves the reduction of the corresponding ketone, 3-ethyl-3-eicosanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-eicosanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-ethyl-3-eicosanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents

Major Products Formed:

    Oxidation: 3-Ethyl-3-eicosanone

    Reduction: Corresponding hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

3-Ethyl-3-eicosanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It serves as a model compound in the study of long-chain alcohols and their biological effects.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-eicosanol involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

    1-Eicosanol: A straight-chain alcohol with similar properties but lacking the ethyl group at the third position.

    3-Eicosanone: The corresponding ketone of 3-Ethyl-3-eicosanol.

    1-Docosanol: Another long-chain alcohol with a slightly longer carbon chain.

Uniqueness: this compound is unique due to the presence of the ethyl group at the third carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and interaction with other molecules.

Properties

CAS No.

95287-47-1

Molecular Formula

C22H46O

Molecular Weight

326.6 g/mol

IUPAC Name

3-ethylicosan-3-ol

InChI

InChI=1S/C22H46O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23,5-2)6-3/h23H,4-21H2,1-3H3

InChI Key

ZKYVINLQIWFWEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CC)(CC)O

Origin of Product

United States

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